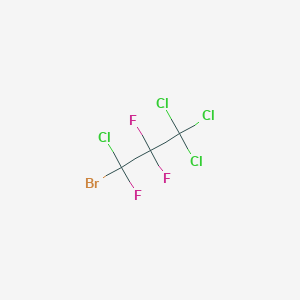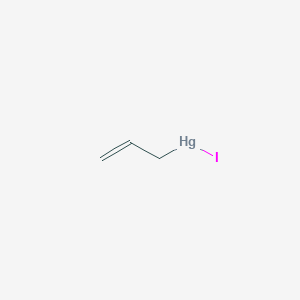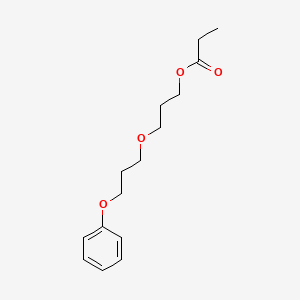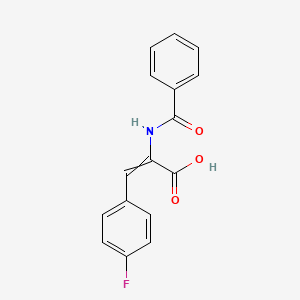
1-Bromo-1,3,3,3-tetrachloro-1,2,2-trifluoropropane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Bromo-1,3,3,3-tetrachloro-1,2,2-trifluoropropane is an organohalogen compound with the molecular formula C₃BrCl₄F₃ It is characterized by the presence of bromine, chlorine, and fluorine atoms attached to a propane backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-Bromo-1,3,3,3-tetrachloro-1,2,2-trifluoropropane typically involves the halogenation of a suitable precursor. One common method is the bromination of 1,3,3,3-tetrachloro-1,2,2-trifluoropropane using bromine or a bromine-containing reagent under controlled conditions . The reaction is usually carried out in an inert solvent such as carbon tetrachloride or chloroform, and the temperature is maintained at a moderate level to ensure selective bromination.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions can further improve the scalability of the synthesis .
Analyse Des Réactions Chimiques
Types of Reactions
1-Bromo-1,3,3,3-tetrachloro-1,2,2-trifluoropropane can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as hydroxide, alkoxide, or amine groups.
Reduction Reactions: The compound can be reduced to form less halogenated derivatives.
Oxidation Reactions: Oxidative conditions can lead to the formation of more highly oxidized products.
Common Reagents and Conditions
Substitution: Reagents like sodium hydroxide or potassium tert-butoxide in polar aprotic solvents.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions may yield various halogenated or hydroxylated derivatives, while reduction reactions can produce partially dehalogenated compounds .
Applications De Recherche Scientifique
1-Bromo-1,3,3,3-tetrachloro-1,2,2-trifluoropropane has several applications in scientific research:
Biology: Investigated for its potential effects on biological systems, including its interactions with enzymes and cellular pathways.
Medicine: Explored for its potential use in drug development and as a diagnostic tool.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism of action of 1-Bromo-1,3,3,3-tetrachloro-1,2,2-trifluoropropane involves its interaction with molecular targets through halogen bonding and other non-covalent interactions. The presence of multiple halogen atoms allows for strong interactions with electron-rich sites on proteins, nucleic acids, and other biomolecules. These interactions can modulate the activity of enzymes and other molecular targets, leading to various biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
1,1,3,3-tetrachloro-1,2,2-trifluoropropane: Similar structure but lacks the bromine atom.
1-Bromo-2,3,3,3-tetrafluoropropene: Contains a double bond and different halogenation pattern.
1-Bromo-3,3,3-trifluoroacetone: Different functional group and halogenation pattern.
Uniqueness
1-Bromo-1,3,3,3-tetrachloro-1,2,2-trifluoropropane is unique due to the combination of bromine, chlorine, and fluorine atoms in its structure.
Propriétés
Numéro CAS |
422-83-3 |
|---|---|
Formule moléculaire |
C3BrCl4F3 |
Poids moléculaire |
314.7 g/mol |
Nom IUPAC |
1-bromo-1,3,3,3-tetrachloro-1,2,2-trifluoropropane |
InChI |
InChI=1S/C3BrCl4F3/c4-2(5,11)1(9,10)3(6,7)8 |
Clé InChI |
KBTYGGXJXMIMFY-UHFFFAOYSA-N |
SMILES canonique |
C(C(F)(Cl)Br)(C(Cl)(Cl)Cl)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![2-[(2-Methylpropyl)amino]-1,3,2lambda~5~-dioxaphosphinan-2-one](/img/structure/B14745312.png)




![1-[(E)-(3-nitrophenyl)methylideneamino]-3-octadecylthiourea](/img/structure/B14745340.png)



![(2Z,4S,4aS,5aS,6S,12aS)-2-[amino(hydroxy)methylene]-4-(dimethylamino)-6,11,12a-trihydroxy-6-methyl-10-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)tetrahydropyran-2-yl]oxy-4,4a,5,5a-tetrahydrotetracene-1,3,12-trione](/img/structure/B14745367.png)
